2-Iodo-2,3-dihydro-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOPWLGUDGAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24329-96-2 | |
| Record name | 2-iodo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 2 Iodo 2,3 Dihydro 1h Indene
Carbon-Iodine (C-I) Bond Activation Studies
The C-I bond in 2-iodoindane is the primary site of reactivity, susceptible to activation through various pathways, including oxidative addition, nucleophilic substitution, and radical reactions.
Oxidative Addition Pathways with Group 13 Diyls
While specific studies on the oxidative addition of 2-Iodo-2,3-dihydro-1H-indene with Group 13 diyls are not extensively detailed in the provided results, the general principles of C-I bond activation are well-established. Oxidative addition typically involves the insertion of a low-valent metal center into the C-I bond, a common step in many cross-coupling reactions. This process would lead to the formation of a new organometallic species, which can then undergo further reactions.
Nucleophilic Substitution Reactions Involving the Iodine Moiety
The iodine atom in 2-iodoindane is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. savemyexams.com Due to the polar nature of the carbon-halogen bond, the carbon atom attached to the iodine carries a partial positive charge, rendering it electrophilic and prone to attack by nucleophiles. savemyexams.com
Common nucleophiles such as hydroxides, cyanides, and amines can displace the iodide ion. savemyexams.com For instance, reaction with aqueous alkali can yield 2-hydroxy-2,3-dihydro-1H-indene (2-indanol), while reaction with potassium cyanide in an ethanolic solution can produce 2-cyano-2,3-dihydro-1H-indene. savemyexams.com These reactions are fundamental in creating a variety of substituted indane derivatives. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) often facilitating the displacement of the halide.
| Nucleophile | Product | Reaction Conditions |
| OH⁻ | 2-Hydroxy-2,3-dihydro-1H-indene | Aqueous alkali, heat savemyexams.com |
| CN⁻ | 2-Cyano-2,3-dihydro-1H-indene | Ethanolic KCN, heat under reflux savemyexams.com |
| Amines, Thiols, Alkoxides | Substituted indanes | Appropriate conditions |
Radical Reactions and Iodine Transfer
The carbon-iodine bond in 2-iodoindane can undergo homolytic cleavage to generate a 2-indanyl radical. vulcanchem.com This radical can then participate in various transformations, including iodine atom transfer reactions. doi.org Photoredox catalysis can be employed to initiate such radical processes. For example, visible light irradiation in the presence of a suitable photocatalyst can induce the formation of the alkyl radical from 2-iodoindane. sciengine.com
This radical can then be trapped by various radical acceptors. In one instance, a copper-catalyzed Suzuki-Miyaura type cross-coupling reaction of 2-iodoindane with a boronate was demonstrated, proceeding through a radical pathway to form 2-phenyl-2,3-dihydro-1H-indene. doi.org Another example involves the deoxygenative alkylation of tertiary amides, where the 2-indanyl radical, generated from 2-iodoindane, adds to an in-situ formed iminium ion. sciengine.com
Reaction Pathways and Stereochemical Control
The reactions of 2-iodoindane can be controlled to achieve specific regio- and stereochemical outcomes, which is crucial for the synthesis of complex molecules.
Regioselectivity in Cyclization and Substitution Reactions
Regioselectivity is a key consideration in reactions involving 2-iodoindane and related indene (B144670) derivatives. In electrophilic cyclization reactions, for instance, the initial attack of an electrophile on a double bond can lead to the formation of an iodonium (B1229267) intermediate. Subsequent intramolecular nucleophilic attack determines the regiochemical outcome. psu.edu For example, the reaction of indene with iodine in methanol (B129727) in the presence of a catalyst like EPZ-10 leads to the regioselective formation of 2-iodo-1-methoxy-2,3-dihydro-1H-indene. psu.edu
In substitution reactions, the regioselectivity is inherently controlled by the position of the iodine atom at the 2-position of the indane ring system.
Stereoselectivity and Diastereoselective Processes
Controlling the stereochemistry of reactions involving the indane scaffold is critical for many applications. Diastereoselective reactions of indene derivatives have been reported. For example, the sulfonamidation of 2,3-dihydro-1H-indene can proceed with high diastereoselectivity. acs.org
In the synthesis of pyrroloquinolines via N-H functionalization of indoles, diastereoselective processes have been observed. researchgate.net While a specific example directly using 2-iodoindane to achieve high diastereoselectivity was not found, the general principles apply. The stereochemical outcome of a reaction can be influenced by the existing stereocenters in the molecule, the reagents used, and the reaction conditions. For instance, in the synthesis of chiral amines from ketones using transaminases, high enantioselectivity can be achieved. ajpamc.com This suggests that enzymatic approaches could be a viable strategy for the stereoselective transformation of 2-iodoindane or its derivatives.
5-endo Selectivity in Iodocarbocyclization
The formation of 2-iodoindene derivatives often proceeds through iodocarbocyclization reactions, where the regioselectivity of the cyclization is a critical factor. Research has demonstrated a high propensity for 5-endo cyclization in various substrates, leading to the formation of the five-membered indene ring system.
A notable example is the chemoselective iodocarbocyclization of allenyl arenes. In this reaction, electrophilic iodine sources react selectively with the C2-C3 double bond of 1-arylallenes. This is followed by a nucleophilic attack from the aromatic ring in an anti fashion, resulting in the formation of 2-iodoindene products in high yields. researchgate.netresearchgate.net The variation of the allenic structures in these reactions has highlighted the strong preference for the 5-endo cyclization pathway. researchgate.netresearchgate.netorganic-chemistry.org
Similarly, a highly efficient N-iodosuccinimide (NIS)-promoted iodocarbocyclization of functionalized 1,5-enynes has been described. researchgate.netresearchgate.net This reaction proceeds via a 5-endo diastereoselective process at room temperature, yielding original iodo-functionalized carbocycles. researchgate.netresearchgate.net The reaction conditions are compatible with a variety of functional groups. researchgate.netresearchgate.net In some cases, while the 5-endo mode is favored, competitive cyclization pathways can also be observed. researchgate.netresearchgate.net
It is important to note that while 5-endo cyclization is a common pathway, other modes like 6-exo and 5-exo can occur depending on the substrate structure. For instance, in the iodocyclization of 1,6-enynes, substrates with a cation-stabilizing substituent at the C2 position tend to undergo 6-exo cyclization, albeit in poor yields. Conversely, those with donor substituents at the C1 position favor the 5-exo mode of cyclization. researchgate.net
The table below summarizes the observed selectivity in the iodocarbocyclization of different substrates.
| Substrate | Reagent | Predominant Cyclization Mode | Product | Reference |
| 1-Arylallenes | Electrophilic Iodine Source | 5-endo | 2-Iodoindene | researchgate.netresearchgate.net |
| 1,5-Enynes | N-Iodosuccinimide (NIS) | 5-endo (diastereoselective) | Iodo-functionalized carbocycles | researchgate.netresearchgate.net |
| 1,6-Enynes (C2-substituent) | N-Iodosuccinimide (NIS) | 6-exo | Six-membered carbocycles | researchgate.net |
| 1,6-Enynes (C1-substituent) | N-Iodosuccinimide (NIS) | 5-exo | Five-membered carbocycles | researchgate.net |
Anti-Selective Annulation Mechanisms
The formation of new rings (annulation) involving this compound often proceeds with a high degree of stereocontrol, particularly through anti-selective mechanisms. This is evident in the iodocarbocyclization of allenyl arenes, where the nucleophilic attack of the aromatic ring occurs in an anti fashion relative to the incoming electrophilic iodine. researchgate.netresearchgate.net This stereochemical outcome is a key feature of the reaction mechanism, leading to the specific stereoisomer of the 2-iodoindene product.
In a different context, gold-catalyzed cycloisomerization of iodo-substituted 1,5-enynes has been investigated. For example, the reaction of an iodo-substituted 1,5-enyne with a cationic gold(I) complex resulted primarily in a 1-iodomethylene-1H-indene derivative through a 5-exo-dig cyclization. csic.es However, this process was not entirely regioselective, with a minor product arising from a competing 6-endo-dig cyclization. csic.es
Role of Catalysis in Reactivity Modulation
Catalysis plays a pivotal role in modulating the reactivity of this compound and its precursors. Various catalytic systems, including hypervalent iodine reagents, transition metals, and organocatalysts, have been employed to achieve specific transformations with high efficiency and selectivity.
Hypervalent Iodine Reagent Chemistry
Hypervalent iodine(III) reagents are versatile compounds used in a wide range of organic transformations due to their mild and selective oxidizing properties. researchgate.netarkat-usa.orgumich.edu These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are generally strong oxidizing agents. arkat-usa.org They have found extensive use as reagents for oxygenation and oxidative functionalization of organic substrates. arkat-usa.orgumich.edu
The preparation of hypervalent iodine(III) compounds can be achieved through the oxidation of iodoarenes using reagents like sodium hypochlorite (B82951) pentahydrate or oxone in trifluoroacetic acid. organic-chemistry.org For instance, various [(diacetoxy)iodo]arenes have been efficiently prepared by treating iodoarenes with m-chloroperoxybenzoic acid in acetic acid. organic-chemistry.org
In the context of forming iodo-functionalized indenes, hypervalent iodine reagents can act as the source of electrophilic iodine. For example, N-iodosuccinimide (NIS), while not a hypervalent iodine compound itself, is a key reagent in many iodocyclization reactions and is often used in conjunction with catalytic systems. researchgate.netresearchgate.net The use of azide-containing hypervalent iodine(III) reagents has also been explored for azidation reactions, offering a safer alternative to other azidating agents. acs.org
The table below lists some common hypervalent iodine(III) reagents and their applications.
| Reagent | Abbreviation | Typical Application | Reference |
| (Diacetoxyiodo)benzene | PIDA, DIB | Oxidation, Acetoxylation | arkat-usa.org |
| [Bis(trifluoroacetoxy)iodo]benzene | PIFA, BTI | Oxidation, Trifluoroacetoxylation | arkat-usa.org |
| [Hydroxy(tosyloxy)iodo]benzene (B1195804) | HTIB | Oxidation, Tosyloxylation | organic-chemistry.org |
| 1-Azido-1,2-benziodoxol-3-one | --- | Azidation | chemrevlett.com |
Transition Metal Catalysis in C-X Bond Transformations
Transition metal catalysis is a powerful tool for the functionalization of the carbon-iodine (C-I) bond in 2-iodoindene derivatives. researchgate.netresearchgate.net Palladium and copper catalysts are commonly used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These post-functionalization reactions allow for the synthesis of a wide variety of substituted indenes in good to excellent yields. researchgate.netresearchgate.net
For example, the 2-iodoindene products obtained from the iodocarbocyclization of allenyl arenes can be further elaborated through Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.net This highlights the synthetic utility of the C-I bond as a handle for introducing molecular diversity.
Rhodium catalysis has also been employed in the synthesis of indene derivatives. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst yields indene derivatives with regioselectivity dependent on the steric nature of the alkyne substituents. organic-chemistry.org Furthermore, rhodium(III) catalysis has been utilized in the [3+3] annulation of N-carboxamide indoles with iodonium ylides to produce carbazole (B46965) derivatives.
The following table provides examples of transition metal-catalyzed reactions involving iodoindenes or their precursors.
| Catalyst | Reaction Type | Substrate | Product | Reference |
| Palladium/Copper | Cross-coupling | 2-Iodoindene | Substituted indenes | researchgate.netresearchgate.net |
| Rhodium(I) | Cyclization | 2-(Chloromethyl)phenylboronic acid and alkynes | Indene derivatives | organic-chemistry.org |
| Rhodium(III) | [3+3] Annulation | N-Carboxamide indoles and iodonium ylides | Carbazole derivatives | |
| Gold(I) | Cycloisomerization | Iodo-substituted 1,5-enyne | 1-Iodomethylene-1H-indene | csic.es |
Organocatalytic Activation Mechanisms
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the activation of substrates. In the context of indene synthesis, organocatalysts can be used to control the stereochemical outcome of reactions.
One prominent activation mode is iminium catalysis, where a primary or secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form an α,β-unsaturated iminium ion. This lowers the LUMO energy of the substrate, making it more reactive towards nucleophilic attack. researchgate.net This strategy has been successfully applied in enantioselective (3+2) cycloaddition reactions between enals and stable azomethine ylides to produce highly substituted chiral pyrroloisoquinolines. researchgate.net
Another organocatalytic activation mode involves the use of halogen bond donors. For instance, perfluoro-1-iodooctane has been used to catalyze the oxidative [3+2] annulation of pyridinium (B92312) salts and alkenes, where the C-I bond of the catalyst is crucial for the transformation. researchgate.net
In a different approach, a nickel-catalyzed enantioselective cyclopropanation reaction utilized phenyliodonium (B1259483) ylides to generate a free carbene, which then reacted with 3-ylideneoxindoles to form 3,3'-cyclopropyl spirooxindoles in high yield and stereoselectivity. While this involves a transition metal, the generation of the reactive species from the ylide is a key step. rsc.org
Spectroscopic Characterization Methodologies for Iodo Indene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR spectroscopy is instrumental in defining the proton environment of iodo-indene compounds. The chemical shifts, splitting patterns, and integration of the proton signals offer a wealth of structural information. For instance, in a derivative, 2-iodo-1-methoxy-2,3-dihydro-1H-indene, the proton signals are well-resolved, allowing for the assignment of each proton in the molecule. psu.edu The aromatic protons typically appear as a multiplet in the range of δ 7.10-7.38 ppm. doi.org The proton at the 1-position, influenced by both the adjacent iodine and the methoxy (B1213986) group, shows a distinct chemical shift. psu.edu The protons on the five-membered ring of the indene (B144670) core also exhibit characteristic signals that are crucial for confirming the structure. psu.edudoi.org
In the ¹H NMR spectrum of 2-iodo-2,3-dihydro-1H-inden-1-yl acetate (B1210297), the proton at C1 appears at δ 6.42 ppm as a doublet, while the proton at C2 is observed as a multiplet around δ 4.51 ppm. The methylene (B1212753) protons at C3 show distinct signals, further confirming the structure. sioc-journal.cn
Table 1: ¹H NMR Data for Selected Iodo-Indene Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-Iodo-2,3-dihydro-1H-inden-1-ol | Aromatic H | 7.38–7.10 | m | doi.org | |
| H-2 | 4.76 | tt | 6.2, 5.0 | doi.org | |
| 2-azido-1-iodo-2,3-dihydro-1H-indene | Aromatic H | 7.42-7.23 | m | rsc.org | |
| H-1 | 5.19 | d | 1.38 | rsc.org | |
| H-2 | 4.57 | dt | 5.7, 2.0 | rsc.org | |
| 2-iodo-1-methoxy-2,3-dihydro-1H-indene | Aromatic H | 7.15-7.52 | m | psu.edu | |
| H-1 | 4.95 | d | 3.65 | psu.edu | |
| H-2 | 4.50 | m | psu.edu | ||
| OCH₃ | 3.60 | s | psu.edu | ||
| 2-Iodo-2,3-dihydro-1H-inden-1-yl acetate | Aromatic H | 7.44-7.27 | m | sioc-journal.cn | |
| H-1 | 6.42 | d | 3.65 | sioc-journal.cn | |
| H-2 | 4.52-4.49 | m | sioc-journal.cn | ||
| CH₃ | 2.12 | s | sioc-journal.cn |
This table is interactive. Click on the headers to sort the data.
¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule. bhu.ac.in In iodo-indene compounds, each non-equivalent carbon atom gives a distinct signal, allowing for a complete mapping of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
For 2-iodo-1-methoxy-2,3-dihydro-1H-indene, the carbon atoms of the aromatic ring appear in the region of δ 124.70-141.39 ppm. psu.edu The carbon bearing the iodine atom (C-2) is significantly shielded, appearing at approximately δ 25.61 ppm, while the carbon attached to the methoxy group (C-1) resonates at around δ 93.39 ppm. psu.edu In 2-iodo-2,3-dihydro-1H-inden-1-yl acetate, the carbonyl carbon of the acetate group is observed at δ 170.24 ppm, and the carbons of the indene skeleton are assigned based on their chemical environment. sioc-journal.cn
Table 2: ¹³C NMR Data for Selected Iodo-Indene Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
| 2-iodo-1-methoxy-2,3-dihydro-1H-indene | Aromatic C | 124.70, 125.18, 127.15, 129.09, 140.23, 141.39 | psu.edu |
| C-1 | 93.39 | psu.edu | |
| OCH₃ | 57.58 | psu.edu | |
| C-3 | 43.57 | psu.edu | |
| C-2 | 25.61 | psu.edu | |
| 2-Iodo-2,3-dihydro-1H-inden-1-yl acetate | C=O | 170.24 | sioc-journal.cn |
| Aromatic C | 124.66, 125.69, 127.46, 129.52, 138.52, 141.97 | sioc-journal.cn | |
| C-1 | 85.56 | sioc-journal.cn | |
| C-3 | 43.28 | sioc-journal.cn | |
| C-2 | 24.20 | sioc-journal.cn | |
| CH₃ | 20.90 | sioc-journal.cn |
This table is interactive. Click on the headers to sort the data.
For complex molecules like iodo-indene derivatives, one-dimensional NMR spectra can have overlapping signals that are difficult to interpret. libretexts.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities and achieve complete and unambiguous resonance assignments. wikipedia.org
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, helping to trace the connectivity of the proton framework within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a powerful tool for assigning carbon resonances. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. youtube.com
The application of these 2D NMR techniques has been crucial in the structural elucidation of various indene derivatives, enabling the complete assignment of all proton and carbon signals. researchgate.netresearchgate.net
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For iodo-indene compounds, high-resolution mass spectrometry (HRMS) provides a precise molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. rsc.org
In the mass spectrum of 2-iodo-1-methoxy-2,3-dihydro-1H-indene, the molecular ion peak (M+) is observed at m/z 274. psu.edu The fragmentation pattern often involves the loss of the iodine atom or other substituents, providing clues about the molecular structure. For example, a prominent peak at m/z 147 corresponds to the loss of the iodo-methoxy fragment, and the base peak at m/z 115 is attributed to the indenyl cation. psu.edu Similarly, for 2-azido-1-iodo-2,3-dihydro-1H-indene, HRMS is used to confirm the elemental composition, with the calculated mass for the [M+H-N₂]⁺ ion being 273.0009, which closely matches the found value of 273.0006. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.
For iodo-indene compounds, IR spectroscopy can confirm the presence of specific structural features. For example, in 2,3-dihydro-5-methoxy-1H-inden-1-one, characteristic IR bands are observed for the carbonyl group (C=O) at around 1700 cm⁻¹ and for the C-O stretching of the methoxy group. google.com The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. google.com For derivatives containing other functional groups, such as an amino group, characteristic N-H stretching bands would be expected around 3300 cm⁻¹.
Computational Chemistry and Theoretical Studies on 2 Iodo 2,3 Dihydro 1h Indene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands out as a primary computational method for studying iodo-indane systems. Its balance of accuracy and computational cost makes it suitable for exploring complex potential energy surfaces and predicting a variety of molecular properties.
DFT calculations have been instrumental in clarifying the mechanisms of reactions that produce or involve iodo-indane derivatives. For instance, in the palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups, which can form indane derivatives, DFT has been used to model the transition states of the reaction. beilstein-journals.org Such calculations help in understanding the competing pathways, like enolate arylation versus carbonyl addition. beilstein-journals.org
Studies on related systems, such as the iodine-catalyzed cascade reaction of 2-styrylbenzaldehydes with indoles to synthesize 1H-indenes, have utilized DFT to probe the nature of the cyclization step. researchgate.net These calculations suggested an unexpected concerted character for the 4π-electrocyclization that forms the indene (B144670) ring. researchgate.net Similarly, the mechanism for the formation of 2-iodo-1H-indene derivatives through a rhenium-catalyzed reaction was investigated, highlighting the migration of iodine and hydrogen atoms. researchgate.net In the context of metal-free cyclopropanations, a carbene-free mechanism was proposed for the reaction of iodonium (B1229267) ylides with olefins to yield indane structures, a proposal supported by the understanding of hypervalent iodine chemistry. beilstein-journals.orgresearchgate.net
A plausible mechanistic pathway for the synthesis of related scaffolds involves molecular iodine acting as a Lewis acid or a source of in situ hydroiodic acid (HI). nih.gov DFT helps to understand the roles of these species in the reaction cascade.
DFT is frequently employed to predict the reactivity and selectivity of reactions involving iodo-indanes. By calculating parameters such as HOMO-LUMO energy gaps, researchers can assess the chemical reactivity of different derivatives. nih.gov For example, DFT calculations have been used to explain the site-selectivity observed in palladium-catalyzed reactions involving aryl iodides. nih.gov The calculations can reveal that steric repulsion or electronic factors in transition states are responsible for favoring the formation of one product over another. nih.gov
In the synthesis of indene derivatives through the electrophilic cyclization of acetylenic compounds with iodine, high regio- and stereoselectivity are often observed. acs.org DFT models can predict these outcomes by comparing the activation energies of different possible reaction pathways. Furthermore, analyses such as Natural Charge Population (NPA) and Molecular Surface Electrostatic Potential (ESP) have successfully predicted the regioselectivities in reactions like the palladium-catalyzed diarylation of o-carboranes, demonstrating the power of these methods to pinpoint the electronic effects that dominate product selectivity. researchgate.net The selectivity between forming allene (B1206475) versus indene products in gold-catalyzed reactions has also been investigated, showing how reaction conditions can be tuned to favor one outcome. researchgate.net
Below is a table summarizing DFT methods used in predicting reactivity and selectivity in related systems.
| System/Reaction | DFT Functional/Basis Set | Predicted Property | Reference |
| Imidazo[1,2-a]pyridines synthesis | B3LYP/6-311G++(d,p) | Chemical reactivity parameters, HOMO-LUMO energy gap | nih.gov |
| Palladium/Norbornene cooperative catalysis with aryl iodides | Not specified | Increased barrier for second C-H metalation, reduced activation energy for β-carbon elimination | nih.gov |
| Palladium-catalyzed spirocyclization/C-H activation of 4-iodo-2-quinolones | Not specified | Regioselectivities based on NPA and ESP analyses | researchgate.net |
| Gold-catalyzed allene/indene formation | Not specified | Product selectivity based on reaction conditions | researchgate.net |
Conformational Analysis and Stability
The three-dimensional structure and conformational preferences of 2-iodo-2,3-dihydro-1H-indene and its derivatives are crucial for their properties and interactions. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. scribd.comrsc.org For molecules with flexible parts, such as substituents on the indane ring, DFT calculations can map the potential energy surface associated with bond rotations. researchgate.net
Quantum Chemical Studies for Electronic Structure Analysis
Quantum chemical methods are used to perform detailed analyses of the electronic structure of iodo-indane systems. These studies provide insights into molecular orbitals, charge distributions, and spectroscopic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is common, as the energy gap between them relates to the molecule's chemical reactivity and electronic transitions. nih.gov
Molecular orbital computational studies have been reported for a variety of polyvalent iodine compounds, providing data that aligns well with experimental X-ray structures. nih.gov The electronic properties of iodo-indane derivatives are also relevant in the context of materials science, where they are explored for use in organic electronics. google.com The electron ionization mass spectra of compounds like di-iodo-2-aminoindans reveal characteristic fragmentation patterns, such as the formation of indane and indene ions, which are governed by the electronic structure of the parent molecule. researchgate.net
Molecular Modeling and Simulation of Iodo-Indane Derivatives
Molecular modeling and simulation techniques are employed to study the interactions of iodo-indane derivatives with other molecules, particularly biological macromolecules. These methods are crucial in drug discovery and materials science.
In medicinal chemistry, molecular modeling has been used to investigate how indane derivatives bind to biological targets. For example, rigid analogues of antimitotic compounds, including an indane derivative, were prepared and their binding to tubulin was explored through molecular modeling. nih.gov Similarly, the structure-activity relationships of 3-(indanoyl)indoles as selective cannabinoid type 2 receptor antagonists were rationalized using molecular modeling to understand their binding modes within the receptor pockets. nih.gov These studies often find a good correlation between computational predictions and experimental binding affinities. nih.gov The discovery of novel indane derivatives as liver-selective thyroid hormone receptor-β agonists also benefited from molecular modeling approaches. sci-hub.se
These simulations provide a dynamic picture of the ligand-receptor interactions, helping to explain the basis for a compound's biological activity and selectivity, and guiding the design of new, more potent derivatives.
Synthetic Utility and Applications in Advanced Organic Transformations
Role as Versatile Synthetic Intermediates
2-Iodo-2,3-dihydro-1H-indene serves as a key building block in organic chemistry due to the reactivity of its carbon-iodine bond. This feature makes it a versatile intermediate for introducing various functional groups and for constructing intricate molecular frameworks.
The indane and indene (B144670) scaffolds are present in numerous biologically active molecules and functional materials. This compound provides a direct route to an array of substituted derivatives. The carbon-iodine bond can be readily transformed through various reactions, including nucleophilic substitution and cross-coupling reactions, to introduce a wide range of substituents at the 2-position of the indane ring. vulcanchem.comorganic-chemistry.org For instance, the iodine atom can be displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse set of functionalized indanes. Subsequent elimination or other transformations can then yield substituted indenes. A notable synthesis of this compound involves the Appel reaction, starting from 2,3-dihydro-1H-inden-2-ol, which provides the iodo-substituted indane in high yield. doi.org
The reactivity of this compound makes it an essential component in the synthesis of complex molecules. Its ability to participate in various coupling reactions allows for the assembly of intricate structures that would be challenging to construct through other methods. chemimpex.comuni-muenchen.de For example, it can be coupled with other organic fragments to build polycyclic systems or molecules with specific steric and electronic properties. The indane framework itself provides a rigid scaffold that can be further elaborated, making this compound particularly useful in medicinal chemistry and materials science for the development of new therapeutic agents and advanced materials. chemimpex.comsmolecule.com
Precursors for Substituted Indenes and Indanes
Cross-Coupling Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is highly susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for bond formation in organic synthesis. nih.govrsc.orgrsc.org this compound is an effective coupling partner in several of these transformations.
Suzuki Coupling: In the Suzuki-Miyaura coupling, an organoboron compound is coupled with an organohalide. fishersci.es this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form 2-aryl, 2-vinyl, or 2-alkyl-substituted indanes. vulcanchem.comorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govchemrxiv.org this compound can participate in Heck reactions to introduce alkenyl groups at the 2-position of the indane ring, providing access to a variety of unsaturated derivatives.
A summary of representative palladium-catalyzed cross-coupling reactions involving iodo-substituted cyclic compounds is presented below.
| Coupling Reaction | Catalyst System | Substrate Example | Product Example | Reference |
| Suzuki Coupling | Pd(OAc)₂, Ruphos, Cs₂CO₃ | 5-bromopyrimidine | 2-(pyrimidin-5-yl)isoindoline | acs.org |
| Suzuki Coupling | Pd Catalyst | 2-iodo-imidazoles | Substituted imidazoles | rsc.org |
| Heck Reaction | Nickel Catalyst | Benzyl (B1604629) Chlorides | Allylbenzene derivatives | nih.gov |
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. rsc.orgrsc.org These reactions often offer different reactivity profiles and can be more cost-effective. This compound can undergo copper-catalyzed cross-coupling with various nucleophiles, such as amines, thiols, and alkoxides, to form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. vulcanchem.comorganic-chemistry.org These methods have expanded the synthetic utility of this iodo-indane derivative, allowing for the introduction of a broader range of functional groups. mdpi.com For instance, a copper-catalyzed Suzuki-Miyaura type cross-coupling has been developed for alkyl iodides, demonstrating the synthesis of 2-phenyl-2,3-dihydro-1H-indene from this compound. doi.org
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck)
Cycloaddition Reactions and Annulation Strategies
While direct participation of the carbon-iodine bond in cycloaddition reactions is not typical, derivatives of this compound can be employed in such transformations. The indene skeleton, which can be generated from the title compound, is a common participant in cycloaddition and annulation reactions to build fused ring systems.
For example, indene derivatives can act as dienophiles or dienes in Diels-Alder reactions. Furthermore, annulation strategies involving the indene core allow for the construction of polycyclic aromatic hydrocarbons and other complex fused systems. rsc.orgresearchgate.net Rhodium-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-trione with norbornene has been shown to produce 2,3-dihydro-1H-inden-1-one derivatives. rsc.org Palladium-catalyzed annulation of alkynylborates with o-iodophenyl ketones is a known method for constructing indene skeletons. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| [4+2] Cycloaddition | 1-alkyl-1,2-diphospholes | Heat, N-phenylmaleimide | Substituted indene derivatives | beilstein-journals.org |
| Decarbonylative Cycloaddition | 1H-indene-1,2,3-trione, Norbornene | [Rh(COD)Cl]₂, rac-BINAP | 2,3-Dihydro-1H-inden-1-one derivatives | rsc.org |
| Annulation | Alkynylborates, o-Iodophenyl ketones | Palladium catalyst | Substituted indenol | researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Nitrostyrenes | - | Pyrrolidin-2-ylidene derivatives | researchgate.net |
Further Functionalization of the Dihydro-1H-indene Core
The this compound scaffold serves as a versatile platform for a variety of subsequent chemical modifications. The carbon-iodine bond at the C2 position is particularly amenable to a range of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This section explores the key synthetic transformations used to further functionalize the 2,3-dihydro-1H-indene core, starting from its 2-iodo derivative.
The primary route for functionalization involves leveraging the C(sp³)-I bond in cross-coupling reactions. This approach allows for the formation of new carbon-carbon bonds, attaching aryl, alkyl, and other moieties to the five-membered ring of the indene system.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone for modifying the this compound core. Various catalytic systems, primarily involving cobalt, copper, and palladium, have been effectively employed to this end.
Cobalt-Catalyzed C(sp²)-C(sp³) Cross-Coupling
Research has demonstrated the utility of cobalt catalysts in mediating the cross-coupling of secondary alkyl iodides, such as this compound, with organomanganese reagents. uni-muenchen.deuni-muenchen.de These reactions facilitate the creation of a C(sp²)-C(sp³) bond, effectively substituting the iodine atom with an aryl group. For instance, the reaction of this compound with a di(p-anisyl)manganese reagent in the presence of a cobalt catalyst yields 2-(4-methoxyphenyl)-2,3-dihydro-1H-indene. uni-muenchen.deuni-muenchen.de This transformation showcases a mild and effective method for arylation at the C2 position.
Interactive Table 1: Cobalt-Catalyzed Arylation of this compound
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| This compound | di(p-anisyl)manganese | Co(acac)₂ | 2-(4-Methoxyphenyl)-2,3-dihydro-1H-indene | uni-muenchen.deuni-muenchen.de |
| This compound | di(p-anisyl)manganese reagent | Not specified in abstract | 2-(p-anisyl)-2,3-dihydro-1H-indene | uni-muenchen.de |
Copper-Catalyzed Suzuki-Miyaura Type Cross-Coupling
Copper catalysis, combined with Halogen-Atom Transfer (XAT), provides another powerful method for the functionalization of this compound. doi.org A modular Suzuki-Miyaura-type cross-coupling has been developed for alkyl iodides. In a specific application, this compound was successfully coupled with a phenylboronate (B1261982) reagent using a copper-based catalyst to produce 2-phenyl-2,3-dihydro-1H-indene. doi.org This reaction highlights the adaptability of copper catalysts for forming C-C bonds with secondary alkyl iodides.
Interactive Table 2: Copper-Catalyzed Phenylation of this compound
| Substrate | Reagent | Catalyst System | Product | Reference |
|---|---|---|---|---|
| This compound | Phenylboronate | Cu(MeCN)₄PF₆ | 2-Phenyl-2,3-dihydro-1H-indene | doi.org |
Palladium-Catalyzed Reactions
While specific examples directly using this compound in palladium-catalyzed reactions were not detailed in the provided context, the general utility of palladium catalysis for C-I bond functionalization is well-established. vulcanchem.comacs.org For instance, the isomeric 3-iodoindenes are known to readily participate in conventional palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to yield polysubstituted indene derivatives. acs.orgresearchgate.net It is a reasonable inference that this compound would serve as a competent substrate in similar palladium-catalyzed transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups. vulcanchem.comresearchgate.net
The functionalization is not limited to the C2 position. The aromatic ring of the indene core can also be modified. For example, 4-iodo-2,3-dihydro-1H-indene, a positional isomer, is a valuable building block for synthesizing more complex indene derivatives through palladium-catalyzed reactions like Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. vulcanchem.com This underscores the broad potential for functionalizing the dihydro-1H-indene core through its various iodo-substituted isomers.
Future Directions and Emerging Research Areas
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. nih.govmdpi.com For the synthesis of iodo-indenes, this translates to the development of methods that are more environmentally benign, atom-economical, and energy-efficient. nih.govacs.org
Current research is focused on replacing hazardous reagents and solvents with greener alternatives. nih.gov For instance, traditional iodination methods often employ harsh conditions and toxic reagents. nih.gov An emerging trend is the use of molecular iodine in conjunction with environmentally friendly oxidants and catalysts. nih.gov One such approach involves the direct aerobic iodination of arenes using a polyoxometalate (POM) embedded in a metal-organic framework (MOF) as a heterogeneous catalyst. nih.gov This method operates under mild conditions and uses oxygen as a clean oxidant, representing a significant advancement in green iodination chemistry. nih.gov
Another avenue of exploration is the use of solvent-free reaction conditions, such as mechanical grinding, which can lead to reduced waste and energy consumption. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the goals of green chemistry by minimizing purification steps and solvent usage. researchgate.net For example, a one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines from 2-iodoanilines has been reported, showcasing the potential for complex molecule synthesis in a more sustainable manner. researchgate.net
The table below summarizes some green chemistry approaches relevant to the synthesis of iodo-indenes.
| Green Chemistry Approach | Description | Potential Application to 2-Iodo-2,3-dihydro-1H-indene Synthesis |
| Heterogeneous Catalysis | Utilizes catalysts that are in a different phase from the reactants, allowing for easy separation and recycling. nih.gov | Development of recyclable solid catalysts for the iodination of indene (B144670). |
| Aerobic Oxidation | Employs molecular oxygen as the primary oxidant, producing water as the only byproduct. nih.gov | Iodination of indene using O2 as the terminal oxidant, avoiding stoichiometric toxic oxidants. |
| Solvent-Free Reactions | Conducts chemical reactions without the use of a solvent, often through mechanochemistry (grinding). mdpi.com | Solid-state synthesis of this compound to reduce solvent waste. |
| One-Pot Synthesis | Combines multiple synthetic steps into a single operation, reducing the need for intermediate purification and solvent changes. researchgate.net | A streamlined synthesis of functionalized this compound derivatives. |
| Use of Safer Solvents | Replaces hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. nih.gov | Performing iodination reactions in aqueous media or recyclable ionic liquids. |
Exploration of Novel Catalytic Systems for Iodination and Downstream Transformations
The development of novel catalytic systems is paramount for both the efficient synthesis of this compound and its subsequent functionalization.
For the iodination of alkenes like indene, research is moving beyond traditional electrophilic addition mechanisms. Metallo-radical catalysis, which utilizes the intrinsic radical-type reactivity of first-row transition metals, offers a promising alternative to expensive noble metal catalysts. uva.nl Cobalt-based catalysts, for example, have been developed for the synthesis of substituted 1H-indenes and represent a more sustainable approach. uva.nl
The functionalization of the C-I bond in this compound is a key area of research. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are well-established methods for forming new carbon-carbon and carbon-heteroatom bonds. capes.gov.brbohrium.comnih.gov Future research will likely focus on developing more active and selective palladium catalysts, as well as exploring catalysts based on more abundant and less expensive metals like iron. researchgate.net For instance, FeCl3 has been shown to catalyze the reaction of N-benzylic sulfonamides with alkynes to produce functionalized indenes. researchgate.net
The table below highlights some novel catalytic systems and their applications.
| Catalytic System | Reaction Type | Substrate(s) | Product(s) |
| BF3·Et2O | Friedel−Crafts Cyclization | Iodinated allylic alcohols | 3-Iodo-1H-indene derivatives capes.gov.br |
| Palladium Complexes | Cross-Coupling (e.g., Suzuki, Sonogashira) | Iodoindenes and various coupling partners | Multiaryl substituted indenes, indenyl alkynes capes.gov.brbohrium.comnih.gov |
| Cobalt Complexes | Metallo-radical Catalysis | Aldehydes and tosyl hydrazine | Substituted 1H-indenes uva.nl |
| FeCl3 | Cleavage of C-N bonds and cyclization | N-benzylic sulfonamides and disubstituted alkynes | Functionalized indene derivatives researchgate.net |
| Gold Catalysts | Iodination | Electron-rich arenes | Iodoarenes organic-chemistry.org |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The combination of experimental techniques and computational modeling provides a powerful tool for elucidating complex reaction pathways. escholarship.orgacs.org
For the formation of the indene scaffold itself, studies have investigated the reaction of phenyl radicals with allene (B1206475) and methylacetylene, revealing the formation of indene through a series of isomerizations and cyclizations. acs.orgrsc.org Computational studies have been instrumental in mapping out the potential energy surfaces of these reactions, identifying key intermediates and transition states. acs.org
The mechanism of iodination reactions is also an area of active investigation. The reaction can proceed through either ionic or radical pathways, depending on the reaction conditions. manac-inc.co.jp Ionic mechanisms involve the formation of a cyclic iodonium (B1229267) ion intermediate, which is then attacked by a nucleophile. manac-inc.co.jp Radical mechanisms, on the other hand, are initiated by heat or light and proceed through a chain reaction involving iodine atoms. manac-inc.co.jp Computational chemistry can help to predict which pathway is more favorable under a given set of conditions and can provide insights into the stereoselectivity of the reaction. nih.gov
Combined experimental and computational studies have also been used to understand the formation of polycyclic aromatic hydrocarbons (PAHs) from indenyl radicals, which has implications for combustion chemistry and materials science. escholarship.org
Diversification of Iodo-Indene Scaffolds for Expanded Synthetic Scope
The this compound scaffold is a versatile building block that can be further functionalized to create a wide range of complex molecules. nih.govnih.gov The development of new methods for the diversification of this scaffold is a key area of future research.
One approach is to introduce additional functional groups onto the indene ring system. This can be achieved through the use of substituted starting materials or by post-functionalization of the iodo-indene product. nih.govnih.gov For example, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed to produce highly functionalized indenes with exocyclic double bonds and versatile functional groups. acs.orgnih.gov
The development of diversity-oriented synthesis strategies allows for the creation of libraries of structurally diverse compounds based on the iodo-indene scaffold. nih.gov These libraries can then be screened for biological activity, leading to the discovery of new drug candidates and chemical probes. acs.orgnih.govrsc.org For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed and synthesized as selective inhibitors of discoidin domain receptor 1 (DDR1), a potential target for anti-cancer therapies. acs.orgnih.gov
The table below lists some examples of diversified iodo-indene scaffolds and their potential applications.
| Diversified Scaffold | Synthetic Strategy | Potential Application |
| (Z)-Arylmethylideneindenes | Scaffold selection and multi-step synthesis | Serotonin 5-HT6 receptor ligands rsc.org |
| Indenylsulfonamides | Scaffold selection and multi-step synthesis | Serotonin 5-HT6 receptor ligands rsc.org |
| 2-Amino-2,3-dihydro-1H-indene-5-carboxamides | Multi-step synthesis including Buchwald-Hartwig amination | Selective DDR1 inhibitors for anti-cancer therapy acs.orgnih.gov |
| Functionalized Benzofulvenes | Post-functionalization via decarboxylative protodeiodination | Construction of C-N bonds and access to amine- and indole-substituted benzofulvenes nih.govacs.org |
| Heteropolycyclic structures containing the indene core | Intramolecular alkoxyiodocyclization | Novel complex molecular architectures nih.gov |
Q & A
Basic: What are the common synthetic routes for 2-Iodo-2,3-dihydro-1H-indene, and how do reaction conditions influence yield and purity?
Answer:
this compound is synthesized via transition metal-catalyzed cross-coupling reactions. For example:
- Iron-catalyzed cross-coupling : Alkynyl Grignard reagents react with iodinated substrates under mild, phosphine-free conditions, yielding stereochemically defined products .
- Cobalt-catalyzed systems : These reactions achieve high diastereomeric ratios (e.g., dr = 99:1) and are conducted in inert atmospheres to prevent oxidation .
Key factors : Catalyst choice (Fe vs. Co), solvent polarity, temperature, and exclusion of moisture/oxygen critically affect yield and purity. Optimization requires monitoring via TLC or GC-MS to confirm intermediate stability.
Basic: How does the iodine substituent in this compound influence its reactivity compared to chloro or bromo analogs?
Answer:
The iodine atom enhances nucleophilic substitution due to its polarizable C–I bond and superior leaving-group ability compared to Br or Cl . This makes the compound highly reactive in:
- Suzuki-Miyaura couplings : Iodine’s lower electronegativity facilitates oxidative addition with Pd catalysts.
- Radical reactions : The weak C–I bond promotes homolytic cleavage under UV light or thermal conditions.
Comparative studies show bromo/chloro analogs exhibit slower kinetics in similar reactions, necessitating harsher conditions (e.g., higher temps or stronger bases) .
Advanced: In cross-coupling reactions, how does the choice of transition metal catalyst (Fe vs. Co) impact efficiency and stereochemical outcomes?
Answer:
- Iron catalysts : Enable phosphine-free, cost-effective coupling with alkynyl Grignard reagents, ideal for scalable synthesis. However, stereocontrol is moderate unless chiral ligands are introduced .
- Cobalt catalysts : Provide exceptional stereoselectivity (dr > 99:1) due to stronger metal-alkyne coordination, favoring cis-addition pathways .
Methodological tip : Use Co for stereochemically complex targets and Fe for rapid, ligand-free synthesis. Monitor reaction progress via H NMR to detect diastereomer ratios.
Advanced: What strategies mitigate decomposition or side reactions when handling this compound?
Answer:
- Light and heat sensitivity : Store in amber vials at –20°C under nitrogen. Avoid prolonged exposure to >40°C to prevent C–I bond cleavage .
- Inert conditions : Use Schlenk lines for moisture-sensitive reactions. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical side reactions.
- Workup : Quench unreacted iodine with NaSO to avoid halogen exchange during purification .
Basic: What spectroscopic techniques reliably characterize this compound?
Answer:
- H NMR : Key signals include the dihydroindene protons (δ 2.30–4.44 ppm) and the iodo-substituted methane group (δ 4.32–4.44 ppm) .
- Mass spectrometry : Exact mass (M) = 244.00 g/mol. Isotopic patterns confirm iodine presence (e.g., [M+2] peak intensity ~97% of [M] due to I/I) .
- X-ray crystallography : Resolves regiochemistry of substitution, critical for confirming synthetic targets.
Advanced: How can computational methods predict reactivity and regioselectivity in nucleophilic substitutions?
Answer:
- DFT calculations : Model transition states to compare activation energies for substitution at different positions. Iodine’s polarizability lowers energy barriers at the 2-position .
- MD simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize charged intermediates, enhancing SN2 mechanisms.
Case study : Calculations predicted >90% yield for substitution at the 2-position in DMF, validated experimentally .
Advanced: How to resolve contradictory data in synthesis (e.g., unexpected yields or byproducts)?
Answer:
- HPLC-MS : Detect trace byproducts (e.g., dehalogenated species or dimerization products).
- Kinetic profiling : Vary reaction times to identify intermediates (e.g., via in situ IR).
- Isotopic labeling : Use C-labeled substrates to track carbon-I bond cleavage pathways .
Example : A study resolved low yields by identifying moisture-induced hydrolysis of the Grignard reagent, prompting stricter anhydrous conditions .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Pharmaceutical intermediates : Used to synthesize indene-based inhibitors (e.g., IAP antagonists) via Suzuki couplings .
- Material science : Acts as a precursor for conjugated polymers in OLEDs, leveraging iodine’s electronic effects for tunable bandgaps .
- Catalyst ligands : Functionalized derivatives serve as chiral ligands in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
